molecular formula C13H9FO3 B028513 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid CAS No. 106291-26-3

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid

Cat. No. B028513
M. Wt: 232.21 g/mol
InChI Key: WHAOIFHFUMILMM-UHFFFAOYSA-N
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Description

“4-(3-Fluoro-4-hydroxyphenyl)benzoic acid” is a chemical compound with the CAS Number: 106291-26-3 . It has a molecular weight of 248.67 . The IUPAC name for this compound is 2’-chloro-3’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for “4-(3-Fluoro-4-hydroxyphenyl)benzoic acid” is 1S/C13H9FO3/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(3-Fluoro-4-hydroxyphenyl)benzoic acid” has a molecular weight of 232.21 . The compound is stored at room temperature .

Scientific Research Applications

    Food Industry

    • 4-HBA is used as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food . It is found naturally in coconut and is one of the main catechins metabolites found in humans after consumption of green tea infusions .

    Cosmetics

    • 4-HBA is primarily known as the basis for the preparation of its esters, known as parabens, which are used as preservatives in cosmetics .

    Pharmacy

    • 4-HBA has estrogenic activity both in vitro and in vivo, and stimulates the growth of human breast cancer cell lines. It is a common metabolite of paraben esters, such as methylparaben .

    Fungicides

    • 4-HBA has potential biotechnological applications in fungicides .

    Thermoplastic Industry

    • 4-HBA is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

    Biosynthesis

    • Several important bioproducts are produced from 4-HBA in the microbial shikimate pathway . In the last two decades, shikimate pathway has been intensively studied for the biosynthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine), quinones, folates, and secondary metabolites including many commercially valuable compounds .

Safety And Hazards

The safety data sheet for “4-(3-Fluoro-4-hydroxyphenyl)benzoic acid” suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAOIFHFUMILMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid

CAS RN

106291-26-3
Record name 3′-Fluoro-4′-hydroxy[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106291-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Subsequently, 6.8 g of 3'-fluoro-4'-methoxybiphenyl-4-carboxylic acid was heated under reflux for 14 hours in 150 ml of 48% hydrobromic acid and 80 ml of dioxane. The volatile components were removed by evaporator, and the residue was washed several times with water to give 6.10 g (yield 95%) of the desired 3'-fluoro-4'-hydroxybiphenyl-4-carboxylic acid.
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6.8 g
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Synthesis routes and methods III

Procedure details

To 42 g (0.17 mol) of the above 3'-fluoro-4'-methoxybiphenyl-4-carboxylic acid were added 1.7 l of acetic acid and 300 ml of 48% hydrogen bromide solution, which was refluxed for 20 hours, poured into 3.5 l of water and air cooled. The precipitated crystal was filtered to obtain 36.4 g (yield: 92%) of 3'-fluoro-4'-hydroxybiphenyl-4-carboxylic acid.
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42 g
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1.7 L
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300 mL
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3.5 L
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